Dabigatran Etexilate Mesylate

Vue d'ensemble

Description

Le dabigatran etexilate mesylate est un inhibiteur direct de la thrombine synthétique et réversible, utilisé comme anticoagulant. Il est principalement utilisé pour prévenir les accidents vasculaires cérébraux et l'embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire, ainsi que pour traiter et prévenir la thrombose veineuse profonde et l'embolie pulmonaire . Le this compound est un promédicament qui est converti en sa forme active, le dabigatran, dans l'organisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dabigatran etexilate mesylate implique plusieurs étapes. Une méthode consiste en la condensation de la 4-aminobenzamidine ou de son sel avec le chloroformiate d'hexyle pour obtenir le N-n-hexyl-4-aminobenzamidine-carbamate. Cet intermédiaire est ensuite réagi avec R1CH2COOH pour produire l'acide 2-(4-(N’-(n-hexyl formate)amidino)aniline)acétique . Une autre méthode implique l'utilisation d'un nouveau synthon, le carbonate de N-hexyl-4-nitrophényle, qui simplifie le processus et réduit les impuretés .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement et de la pureté. Le processus implique la préparation d'intermédiaires cristallins qui sont ensuite convertis en produit final par des conditions réactionnelles contrôlées . L'utilisation d'intermédiaires cristallins garantit la constance et la qualité de la production à grande échelle .

Analyse Des Réactions Chimiques

Key Synthetic Pathways

The synthesis of DEM involves three critical stages: (1) Pinner reaction for amidine formation, (2) nucleophilic substitution with active esters, and (3) mesylate salt formation.

Pinner Reaction for Amidine Intermediate

The Pinner reaction converts 4-methylamino-3-nitrobenzoic acid (I ) into amidine 8 using ammonium chloride and ethanol under reflux. Optimization via Design of Experiment (DoE) achieved a 97% yield by controlling:

Nucleophilic Substitution with Active Esters

Amidine 8 reacts with n-hexyl-4-nitrophenyl carbonate (32 ), a novel synthon, to form dabigatran base (9 ). This step replaces traditional n-hexyl chloroformate, eliminating impurities 20–27 (Table 1) .

| Reagent | Yield (%) | Key Advantage |

|---|---|---|

| n-Hexyl chloroformate | 58 | Generates impurities 20–27 |

| Synthon 32 | 95 | Reduces impurities to undetectable levels |

Mesylate Salt Formation

Dabigatran base (9 ) is treated with methanesulfonic acid in acetone, yielding DEM with 95% purity and <0.1% residual impurities .

Critical Process Parameters (CPPs)

-

Pinner Reaction:

-

Nucleophilic Substitution:

Impurity Profile

Traditional methods using n-hexyl chloroformate generate 8 major impurities (20–27 ), while the improved synthon 32 reduces these to non-detectable levels .

| Impurity ID | Source | Control Strategy |

|---|---|---|

| 20–27 | n-Hexyl chloroformate byproducts | Use of synthon 32 |

| 28–29 | Pinner reaction side-products | DoE optimization |

| F | Oxidative degradation | Antioxidant additives |

Hydrolysis of Ester Groups

DEM contains two ester groups (ethyl and etexilate) prone to hydrolysis:

Oxidative Degradation

Exposure to light or oxygen forms Impurity F (oxidative byproduct). Stabilized via inert atmosphere handling .

Polymorphism and Solid-State Characteristics

DEM exists in two anhydrous polymorphic forms (I and II ):

| Property | Form I | Form II |

|---|---|---|

| XRPD Peaks | 12.5°, 16.2° | 14.8°, 18.3° |

| Thermal Stability | 180°C | 175°C |

Applications De Recherche Scientifique

Pharmacological Profile

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran, in the body. It works by directly inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and impairing blood clot formation .

Key Indications:

- Non-valvular Atrial Fibrillation: Reduces the risk of stroke and systemic embolism .

- Venous Thromboembolism (VTE): Treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE) in adults and pediatric patients .

- Surgical Prophylaxis: Prevents DVT and PE in patients undergoing hip replacement surgery .

Clinical Applications

Dabigatran etexilate has been extensively studied for its effectiveness in various clinical settings:

- Atrial Fibrillation: A significant body of research indicates that dabigatran reduces the incidence of stroke in patients with non-valvular atrial fibrillation. A retrospective cohort study showed that dabigatran was associated with a higher risk of major bleeding compared to warfarin but had a lower risk of intracranial hemorrhage .

- Venous Thromboembolism: In pediatric populations, dabigatran etexilate is indicated for treating VTE after at least five days of parenteral anticoagulation. Studies have demonstrated its efficacy in preventing recurrent VTE in children aged 8-18 years .

- Formulation Studies: Recent evaluations of different formulations of this compound have shown that optimized formulations can enhance drug solubility and bioavailability, which is crucial for effective treatment outcomes .

Case Studies

Several case studies provide insights into the practical applications and outcomes associated with dabigatran etexilate:

- Case Study on Efficacy: A study comparing an optimized formulation of this compound with the original formulation demonstrated comparable dissolution profiles, indicating that the new formulation could maintain therapeutic levels effectively over time .

- Safety Profile Analysis: A retrospective analysis involving Medicare beneficiaries highlighted that while dabigatran users experienced a higher overall bleeding risk compared to those on warfarin, it was particularly concerning for patients with chronic kidney disease or those aged 75 years or older .

Comparative Efficacy

A summary table comparing this compound with other anticoagulants like warfarin is provided below:

| Feature | This compound | Warfarin |

|---|---|---|

| Mechanism | Direct thrombin inhibitor | Vitamin K antagonist |

| Onset of Action | Rapid (2-4 hours) | Slow (days) |

| Monitoring | Not required | INR monitoring required |

| Major Bleeding Risk | Higher risk | Lower risk |

| Gastrointestinal Bleeding Risk | Higher risk | Lower risk |

| Contraindications | Mechanical prosthetic heart valves | Many drug interactions |

Mécanisme D'action

Dabigatran etexilate mesylate is a prodrug that is hydrolyzed to dabigatran in the body . Dabigatran is a competitive, reversible direct thrombin inhibitor that prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . By blocking thrombin, dabigatran reduces the risk of thromboembolic events .

Comparaison Avec Des Composés Similaires

- Warfarin

- Heparins

- Low-molecular-weight heparins

- Rivaroxaban

- Apixaban

Comparison: Dabigatran etexilate mesylate differs from traditional anticoagulants like warfarin and heparins in several ways. Unlike warfarin, dabigatran does not require regular blood monitoring and has fewer food and drug interactions . Compared to heparins, dabigatran is orally administered, making it more convenient for patients . Additionally, dabigatran has a more predictable anticoagulant effect compared to other direct thrombin inhibitors like rivaroxaban and apixaban .

Propriétés

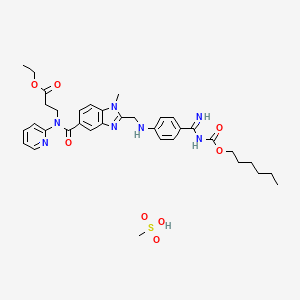

IUPAC Name |

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872728-81-9 | |

| Record name | Dabigatran etexilate mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran etexilate mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETEXILATE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.